molecular formula C23H24FN5O3 B3399543 4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 1040642-62-3

4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B3399543
CAS No.: 1040642-62-3
M. Wt: 437.5 g/mol
InChI Key: PJYMWRFSVJZGDT-UHFFFAOYSA-N
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Description

4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a 2,5-dimethoxyphenyl group and a piperazine ring bonded to a fluorophenyl group through a carboxamide linkage.

Preparation Methods

The synthesis of 4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route may include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Substitution Reactions:

    Piperazine Derivative Formation: The piperazine ring is synthesized separately and then functionalized with a fluorophenyl group.

    Coupling Reactions: The final step involves coupling the substituted pyridazine with the functionalized piperazine through a carboxamide linkage, often using coupling reagents like EDCI or DCC under appropriate conditions.

Chemical Reactions Analysis

4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety, introducing new functional groups.

    Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as a potential drug candidate.

    Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyridazine and piperazine derivatives, such as:

    Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit similar biological activities.

    Fluorophenyl Piperazines: Compounds with a fluorophenyl group attached to a piperazine ring, which may have comparable pharmacological properties.

    Dimethoxyphenyl Substituted Compounds: Molecules with a 2,5-dimethoxyphenyl group, which can influence their chemical reactivity and biological activity.

The uniqueness of 4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O3/c1-31-16-7-9-21(32-2)17(15-16)19-8-10-22(27-26-19)28-11-13-29(14-12-28)23(30)25-20-6-4-3-5-18(20)24/h3-10,15H,11-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYMWRFSVJZGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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